molecular formula C17H11BrN4O2S B279386 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279386
M. Wt: 415.3 g/mol
InChI Key: SGCMTKCONSCARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BDTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological activity by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the activity of DNA topoisomerase II, which is an essential enzyme involved in DNA replication and cell division. In addition, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and physiological effects:
3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. For instance, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Moreover, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane integrity. Furthermore, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has exhibited antiviral activity by inhibiting the replication of viral RNA.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Moreover, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising anticancer activity, which could lead to the development of new chemotherapeutic agents. However, one of the limitations of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its poor solubility in water, which could affect its bioavailability and pharmacokinetics. Furthermore, the toxicity and safety profile of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have not been fully evaluated, which could limit its clinical application.

Future Directions

There are several future directions for the research on 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Firstly, the structure-activity relationship (SAR) of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole needs to be further investigated to identify the key structural features responsible for its biological activity. Secondly, the mechanism of action of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole needs to be elucidated to understand its mode of action at the molecular level. Thirdly, the pharmacokinetics and toxicity of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole need to be evaluated to determine its safety and efficacy in vivo. Lastly, the potential of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a lead compound for the development of new antibiotics and chemotherapeutic agents needs to be explored.

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-bromoaniline with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid followed by cyclization with thiosemicarbazide and sodium nitrite. The reaction yields a yellow crystalline solid with a melting point of 258-260°C. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant antimicrobial activity against a wide range of bacterial and fungal strains. In addition, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to possess antiviral activity against herpes simplex virus type-1 (HSV-1) and hepatitis C virus (HCV). Furthermore, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

properties

Molecular Formula

C17H11BrN4O2S

Molecular Weight

415.3 g/mol

IUPAC Name

3-(4-bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11BrN4O2S/c18-11-7-5-10(6-8-11)15-19-20-17-22(15)21-16(25-17)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2

InChI Key

SGCMTKCONSCARJ-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)Br

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.